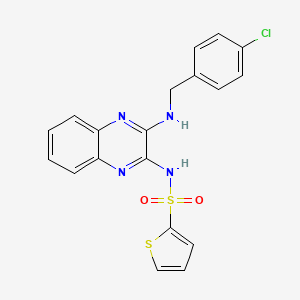

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

説明

N-(3-((4-Chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with a 4-chlorobenzylamino group and a thiophene-2-sulfonamide moiety.

特性

IUPAC Name |

N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFMTBMDLZNBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via nucleophilic substitution reactions.

Attachment of the Thiophene-2-sulfonamide Group: This step involves the reaction of the quinoxaline derivative with thiophene-2-sulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and thiophene rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Structural Analog: N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide

Key Structural Differences (Table 1):

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s quinoxaline core and chlorobenzyl group likely reduce aqueous solubility compared to the thiophene-based analog, which has a polar nitro group.

Research Findings and Methodological Considerations

Cytotoxicity Screening

While direct cytotoxicity data for the target compound are unavailable, structurally related sulfonamides are routinely evaluated using assays like the Sulforhodamine B (SRB) method . This assay measures cellular protein content as a proxy for drug-induced cytotoxicity and is widely used in high-throughput screening (e.g., the National Cancer Institute’s drug discovery program). Key advantages include:

- Sensitivity : Linear correlation with cell count (detection limit ~1,000 cells/well).

- Versatility : Applicable to adherent and suspension cultures.

The SRB assay’s suitability for sulfonamide derivatives suggests that the target compound’s cytotoxicity profile could be efficiently characterized using this method .

Receptor Binding and Selectivity

The cyclohexyl analog’s interaction with the CB2 receptor implies that sulfonamide derivatives may exhibit receptor-modulating activity. However, the target compound’s quinoxaline core and chlorobenzyl group could shift its selectivity toward kinases or DNA-interacting targets, a hypothesis supported by quinoxaline derivatives’ established role in kinase inhibition.

生物活性

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, commonly referred to as QCT, is a synthetic compound notable for its complex structure and significant biological activity. The compound features a quinoxaline moiety, a thiophene ring, and a sulfonamide group, which together contribute to its pharmacological properties. With a molecular formula of C19H15ClN4O2S2 and a molecular weight of 416.9 g/mol, QCT appears as a yellow to orange crystalline powder with a melting point between 226°C and 229°C .

QCT exhibits its biological activity primarily through:

- Enzyme Inhibition : It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has significant implications in cancer research, particularly for malignancies such as ovarian and breast cancers .

- Receptor Modulation : QCT can interact with specific receptors, functioning as either an agonist or antagonist. This interaction influences signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activities of QCT:

- Anticancer Activity :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that QCT may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases due to its low toxicity profile .

-

Synergistic Effects :

- Research into the interactions of QCT with other therapeutic agents indicates potential synergistic effects when combined with existing therapies targeting PI3K pathways, enhancing overall efficacy .

Comparative Analysis with Similar Compounds

The unique structure of QCT allows it to exhibit distinct biological activities compared to structurally similar compounds. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)-sulfonamide | Quinoxaline core, sulfonamide group | PI3K inhibition |

| N-{3-[2-(ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | Ethoxy substitution on phenyl ring | Anticancer properties |

| N-(4-aminoquinazolin-2-yl)-sulfonamide | Quinoxaline replaced by quinazoline | Potential anti-inflammatory effects |

The structural features of QCT enhance its lipophilicity and biological activity against PI3K-related pathways while maintaining low toxicity levels .

Synthesis

The synthesis of QCT typically involves multi-step organic reactions:

- Formation of the Quinoxaline Core : Synthesized through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.

- Sulfonamide Formation : Introduced via reaction with sulfonyl chlorides.

- Chlorination : Incorporation of the chlorophenyl group through nucleophilic substitution reactions.

These synthetic routes are optimized for high yield and purity using specific solvents and catalysts .

Analytical Techniques

To confirm the identity and purity of synthesized QCT, several analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Fourier-transform Infrared Spectroscopy (FT-IR) : Assists in identifying functional groups.

- Mass Spectrometry : Confirms molecular weight and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。